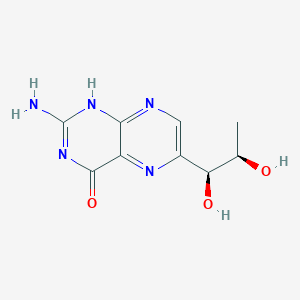

D-Biopterin

Beschreibung

Eigenschaften

IUPAC Name |

2-amino-6-[(1S,2R)-1,2-dihydroxypropyl]-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,6,15-16H,1H3,(H3,10,11,13,14,17)/t3-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQIJBMDNUYRAM-AWFVSMACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Biopterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000633 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

36183-24-1, 13039-62-8, 22150-76-1 | |

| Record name | rel-2-Amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4(3H)-pteridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36183-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Biopterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13039-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | biopterin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [S-(R*,S*)]-2-amino-6-(1,2-dihydroxypropyl)-1H-pteridin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Biopterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000633 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

D-Biopterin Enantiomers: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetrahydrobiopterin (B1682763) (BH4) is a critical enzymatic cofactor for a range of essential metabolic processes, including the synthesis of neurotransmitters and nitric oxide. The naturally occurring and biologically active form is the (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (L-erythro-BH4) enantiomer. However, the existence of other stereoisomers, collectively referred to as D-biopterin enantiomers, raises important questions regarding their biological activity, potential for enzyme inhibition, and overall impact on cellular function. This technical guide provides a comprehensive overview of the current scientific understanding of this compound enantiomers, focusing on their interaction with key pterin-dependent enzymes. It consolidates available quantitative data, details relevant experimental protocols, and visualizes key pathways to serve as a resource for researchers in drug development and metabolic diseases.

Introduction to Biopterin (B10759762) Stereoisomers

Biopterin possesses two chiral centers at the C6 and C1' positions of its dihydroxypropyl side chain, giving rise to four possible stereoisomers: L-erythro, D-erythro, L-threo, and D-threo. The "L" and "D" designation refers to the configuration at the C1' position, while "erythro" and "threo" describe the relative configuration of the two hydroxyl groups on the side chain. The biologically active cofactor for mammalian enzymes is exclusively the L-erythro isomer.[1] this compound enantiomers, therefore, encompass the D-erythro, L-threo, and D-threo forms. While not the primary focus of most research, understanding the biological activity of these D-enantiomers is crucial for a complete picture of pterin (B48896) metabolism and for evaluating the purity and potential off-target effects of synthetic BH4 preparations.

Comparative Biological Activity of this compound Enantiomers

The biological activity of this compound enantiomers is best understood through their ability to act as cofactors or inhibitors for the key BH4-dependent enzymes: the aromatic amino acid hydroxylases (phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase) and nitric oxide synthase.

Aromatic Amino Acid Hydroxylases

The aromatic amino acid hydroxylases are responsible for the rate-limiting steps in the synthesis of several key neurotransmitters. The natural cofactor for these enzymes is (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin.[2]

Tyrosine hydroxylase (TH) catalyzes the conversion of L-tyrosine to L-DOPA, the precursor to dopamine, norepinephrine, and epinephrine. A seminal study by Numata and colleagues (1975) provides the most detailed quantitative comparison of the four stereoisomers of tetrahydrobiopterin as cofactors for bovine adrenal tyrosine hydroxylase.[1]

The study revealed that the D-threo isomer of tetrahydrobiopterin exhibits cofactor activity remarkably similar to the natural L-erythro isomer. In contrast, the D-erythro and L-threo isomers showed significantly different and much lower cofactor activity.[1]

Table 1: Kinetic Parameters of Tetrahydrobiopterin Stereoisomers with Tyrosine Hydroxylase [1]

| Stereoisomer | Apparent Km (μM) | Relative Vmax (%) |

| L-erythro-BH4 | ~20 (at <100 μM)~150 (at >100 μM) | 100 |

| D-threo-BH4 | ~20 (at <100 μM)~150 (at >100 μM) | ~100 |

| D-erythro-BH4 | Constant | Low |

| L-threo-BH4 | Constant | Low |

Data extracted from Numata et al., 1975. The study noted a substrate inhibition pattern for L-erythro and D-threo isomers at concentrations above 100 μM.

Phenylalanine hydroxylase (PAH) is responsible for the conversion of phenylalanine to tyrosine, a critical step in phenylalanine metabolism. While direct comparative kinetic data for all four stereoisomers with PAH is limited, studies on synthetic analogues of tetrahydrobiopterin have shed light on the structural requirements for cofactor activity. These studies generally indicate a high degree of stereospecificity for the L-erythro isomer.

Nitric Oxide Synthase (NOS)

Nitric oxide synthase (NOS) enzymes utilize BH4 as a cofactor to produce nitric oxide (NO), a critical signaling molecule in the cardiovascular and nervous systems. The binding of BH4 to NOS is essential for maintaining the coupled state of the enzyme, where it produces NO. In the absence of sufficient BH4, NOS becomes "uncoupled" and produces superoxide (B77818) instead. There is a lack of specific studies comparing the ability of this compound enantiomers to support NOS activity or act as inhibitors.

Signaling Pathways and Metabolic Roles

The primary role of biopterin is as a cofactor in enzymatic reactions. The established metabolic pathways are centered around the synthesis and regeneration of the active L-erythro-BH4.

The potential for this compound enantiomers to interfere with these pathways, either through direct interaction with the enzymes or by competing for binding sites, remains an area for further investigation.

Experimental Protocols

Assay for Tyrosine Hydroxylase Activity with Biopterin Stereoisomers

This protocol is adapted from the methodology described by Numata et al. (1975) for measuring tyrosine hydroxylase activity using different tetrahydrobiopterin stereoisomers.[1]

Materials:

-

Purified tyrosine hydroxylase

-

L-tyrosine

-

Stereoisomers of tetrahydrobiopterin (L-erythro, D-erythro, L-threo, D-threo)

-

Catalase

-

2-Mercaptoethanol

-

Sodium acetate (B1210297) buffer (pH 6.0)

-

Perchloric acid

-

Activated alumina (B75360)

-

Reagents for L-DOPA quantification (e.g., by HPLC with electrochemical detection)

Procedure:

-

Reaction Mixture Preparation: In a final volume of 200 µl, combine the following in a microcentrifuge tube:

-

Sodium acetate buffer (pH 6.0) to a final concentration of 200 mM.

-

Catalase to a final concentration of 2000 units.

-

2-Mercaptoethanol to a final concentration of 1.2 mM.

-

L-tyrosine at varying concentrations (e.g., 10-100 µM).

-

The specific stereoisomer of tetrahydrobiopterin at varying concentrations (e.g., 10-500 µM).

-

-

Enzyme Addition: Initiate the reaction by adding a predetermined amount of purified tyrosine hydroxylase.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10 minutes).

-

Reaction Termination: Stop the reaction by adding 50 µl of 2M perchloric acid.

-

L-DOPA Isolation:

-

Centrifuge the mixture to pellet precipitated protein.

-

Adjust the pH of the supernatant to ~8.5 with NaOH.

-

Add activated alumina to adsorb the catechol products (L-DOPA).

-

Wash the alumina with water.

-

Elute the L-DOPA with a small volume of dilute acid (e.g., 0.2 M acetic acid).

-

-

Quantification: Analyze the eluted L-DOPA using a suitable method, such as HPLC with electrochemical detection, to determine the amount of product formed.

-

Data Analysis: Calculate the initial reaction velocities and determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation or other appropriate models.

Conclusion and Future Directions

The available evidence, though limited, suggests that the biological activity of this compound enantiomers is significantly lower than that of the natural L-erythro isomer for key mammalian enzymes, with the notable exception of D-threo-BH4's activity with tyrosine hydroxylase. This highlights the high degree of stereospecificity of pterin-dependent enzymes. A significant knowledge gap remains concerning the activity and inhibitory potential of this compound enantiomers with phenylalanine hydroxylase and nitric oxide synthase.

For researchers and drug development professionals, these findings underscore the importance of using enantiomerically pure L-erythro-BH4 in both research and therapeutic applications to ensure efficacy and avoid potential off-target effects or competitive inhibition by other stereoisomers.

Future research should focus on:

-

Comprehensive Kinetic Studies: Conducting detailed comparative kinetic analyses of all four tetrahydrobiopterin stereoisomers with purified human phenylalanine hydroxylase and the different isoforms of nitric oxide synthase.

-

Inhibitory Potential: Determining the inhibitory constants (Ki) of the this compound enantiomers for these enzymes.

-

Cellular and In Vivo Studies: Investigating the uptake, metabolism, and biological effects of this compound enantiomers in cellular models and in vivo to understand their physiological relevance.

A more complete understanding of the biological roles of this compound enantiomers will be invaluable for the development of safer and more effective therapies targeting pterin-dependent pathways.

References

The Pivotal Role of D-Biopterin in Cellular Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6R)-5,6,7,8-tetrahydrobiopterin (BH4), the biologically active form of D-Biopterin, is an indispensable cofactor for a select group of vitally important enzymes. Its functional significance extends from the synthesis of key neurotransmitters and the regulation of vascular tone to the modulation of the immune response and cellular proliferation. Dysregulation of BH4 metabolism is increasingly implicated in a wide array of pathologies, including neurodegenerative disorders, cardiovascular diseases, and certain types of cancer. This technical guide provides an in-depth exploration of the multifaceted roles of this compound in cellular processes, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of the core signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of BH4-dependent pathways and the development of novel therapeutic strategies targeting this critical cofactor.

Core Functions of this compound (BH4) in Cellular Processes

This compound, in its reduced form tetrahydrobiopterin (B1682763) (BH4), functions as an essential cofactor for three main classes of enzymes: aromatic amino acid hydroxylases, nitric oxide synthases (NOS), and alkylglycerol monooxygenase.

Aromatic Amino Acid Hydroxylases: The Gateway to Neurotransmitter Synthesis

BH4 is a mandatory cofactor for the hydroxylation of aromatic amino acids, a rate-limiting step in the biosynthesis of several critical neurotransmitters.[1][2]

-

Phenylalanine Hydroxylase (PAH): In the liver, PAH catalyzes the conversion of phenylalanine to tyrosine.[1] A deficiency in PAH or BH4 leads to hyperphenylalaninemia and the neurotoxic condition phenylketonuria (PKU).[3]

-

Tyrosine Hydroxylase (TH): TH mediates the conversion of tyrosine to L-DOPA, the precursor to the catecholamines dopamine (B1211576), norepinephrine, and epinephrine.[4] This process is fundamental for motor control, mood regulation, and the 'fight-or-flight' response.

-

Tryptophan Hydroxylase (TPH): TPH is responsible for the synthesis of 5-hydroxytryptophan (B29612) from tryptophan, the initial and rate-limiting step in the biosynthesis of serotonin (B10506) and melatonin (B1676174).[4] Serotonin plays a crucial role in mood, sleep, and appetite, while melatonin regulates the circadian rhythm.

Nitric Oxide Synthases: Regulators of Vascular Tone and Cellular Signaling

BH4 is an absolute requirement for the activity of all three isoforms of nitric oxide synthase (NOS), which catalyze the production of nitric oxide (NO) from L-arginine.[5] NO is a pleiotropic signaling molecule with diverse physiological roles.

-

Endothelial NOS (eNOS): Primarily found in endothelial cells, eNOS-derived NO is a potent vasodilator, crucial for regulating blood pressure and blood flow.[5] It also possesses anti-inflammatory, anti-proliferative, and anti-thrombotic properties.

-

Neuronal NOS (nNOS): Expressed in neuronal tissue, nNOS-derived NO functions as a neurotransmitter, playing a role in synaptic plasticity, learning, and memory.[5]

-

Inducible NOS (iNOS): Typically expressed in immune cells in response to inflammatory stimuli, iNOS produces large amounts of NO that contribute to the host's defense against pathogens.

A critical aspect of the BH4-NOS interaction is the concept of "eNOS uncoupling." In a state of BH4 deficiency, eNOS becomes "uncoupled" and, instead of producing NO, generates superoxide (B77818) radicals (O₂⁻), a highly reactive oxygen species.[1][5] This switch from a protective to a detrimental function contributes significantly to endothelial dysfunction and the pathogenesis of cardiovascular diseases.

Alkylglycerol Monooxygenase: A Role in Lipid Metabolism

BH4 also serves as a cofactor for alkylglycerol monooxygenase (AGMO), an enzyme involved in the catabolism of ether lipids. While less studied than its role in neurotransmitter and NO synthesis, this function highlights the diverse metabolic pathways influenced by BH4.

This compound Biosynthesis and Recycling

The cellular concentration of BH4 is tightly regulated through a combination of de novo synthesis, a salvage pathway, and a recycling pathway.

De Novo Biosynthesis Pathway

The de novo synthesis of BH4 begins with guanosine (B1672433) triphosphate (GTP) and involves three key enzymatic steps:

-

GTP cyclohydrolase I (GCH1): The rate-limiting enzyme in the pathway, GCH1 converts GTP to 7,8-dihydroneopterin (B1664191) triphosphate.[3]

-

6-Pyruvoyl-tetrahydropterin synthase (PTPS): PTPS converts 7,8-dihydroneopterin triphosphate to 6-pyruvoyl-tetrahydropterin.

-

Sepiapterin reductase (SR): SR catalyzes the final two reduction steps to produce BH4.

Recycling and Salvage Pathways

During the hydroxylation of aromatic amino acids, BH4 is oxidized to quinonoid dihydrobiopterin (qBH2). The recycling pathway, mediated by dihydropteridine reductase (DHPR) , rapidly reduces qBH2 back to BH4.

In instances of BH4 oxidation due to oxidative stress, 7,8-dihydrobiopterin (BH2) is formed. The salvage pathway, primarily through the action of dihydrofolate reductase (DHFR) , can reduce BH2 back to BH4, thus replenishing the cellular pool of this vital cofactor.[1]

Caption: Biosynthesis and recycling pathways of tetrahydrobiopterin (BH4).

Quantitative Data on this compound Function

The following tables summarize key quantitative data related to the function of this compound in cellular processes.

Table 1: Intracellular Concentrations of Tetrahydrobiopterin (BH4)

| Cell/Tissue Type | Species | BH4 Concentration (pmol/mg protein) | Reference(s) |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Human | 1.54 ± 1.7 | [6] |

| Brain | Mouse | 14.8 - 18.1 | [7] |

| Aorta | Mouse | 32.5 - 49.0 | [7] |

| Liver | Mouse | - | [7] |

| Primary Neurons | - | - | [8] |

| Hepatocytes | - | - | [9] |

Table 2: Enzyme Kinetic Parameters for BH4-Dependent Enzymes

| Enzyme | Substrate | Km for BH4 (µM) | Vmax | Reference(s) |

| Phenylalanine Hydroxylase (PAH) | Phenylalanine | 2-3 | - | [4] |

| Phenylalanine Hydroxylase (truncated) | Phenylalanine | 65 | - | [10] |

| Tyrosine Hydroxylase (TH) | Tyrosine | ~11-24 | - | [11][12] |

| Nitric Oxide Synthase (NOS) | L-Arginine | 0.02-0.03 | - | [4] |

Table 3: Effects of BH4 Supplementation or Deficiency

| Experimental Model | Intervention | Measured Parameter | Quantitative Effect | Reference(s) |

| Dark-adapted rats | Intravitreal BH4 injection | DOPA accumulation in retina | Increased | [13] |

| BH4-deficient mice (infants) | BH4 administration | Brain dopamine levels | Persistently elevated | [14] |

| BH4-deficient mice (infants) | BH4 administration | Brain TH protein levels | Fully restored | [14] |

| P. berghei-infected mice | Sepiapterin + citrulline infusion | Brain BH4 levels | Raised | [7] |

| P. berghei-infected mice | Sepiapterin + citrulline infusion | Plasma phenylalanine:tyrosine ratio | Reduced | [7] |

| Hyperoxic retinal microvascular endothelial cells | Sepiapterin treatment | Superoxide production | Markedly inhibited | [15] |

| Cultured bovine aortic endothelial cells | Peroxynitrite exposure | Superoxide production | Increased (eNOS uncoupling) | [16] |

| Cultured bovine aortic endothelial cells | Peroxynitrite + BH4 | NO production | Restored | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound function.

Quantification of Pterins by HPLC with Electrochemical Detection (HPLC-ECD)

This method allows for the direct and sensitive measurement of BH4 and its oxidized forms.

4.1.1. Sample Preparation (Tissue Homogenates)

-

Excise tissues and immediately freeze in liquid nitrogen.[10][17]

-

Weigh the frozen tissue and add ice-cold homogenization buffer (e.g., 50 mM Tris-HCl with 2 mM EDTA, pH 7.4) at a ratio of 100 mg tissue per 900 µL buffer.[17]

-

To prevent auto-oxidation of BH4, add antioxidants such as 1,4-dithioerythritol (DTE) to the homogenization buffer.

-

Homogenize the tissue on ice using a Potter-Elvehjem homogenizer, polytron, or tissuemizer.[17]

-

Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C.[10]

-

Collect the supernatant and store at -80°C until analysis.

4.1.2. HPLC-ECD Analysis

-

Thaw the samples on ice.

-

Inject a defined volume of the supernatant onto an HPLC system equipped with a C18 reverse-phase column.

-

Use an isocratic mobile phase consisting of a phosphate (B84403) buffer (e.g., 50 mM potassium phosphate, pH 2.6) containing DTE and a metal chelator like DTPA.[18]

-

Detect BH4 and its metabolites using a sequential electrochemical detector set at different oxidation potentials.[18]

-

Quantify the pterin (B48896) concentrations by comparing the peak areas to a standard curve generated with known concentrations of BH4, BH2, and biopterin.

Caption: Workflow for the quantification of pterins by HPLC-ECD.

Measurement of Nitric Oxide Synthase (NOS) Activity

NOS activity can be assessed by measuring the production of nitric oxide (NO) or its stable metabolites, nitrite (B80452) and nitrate (B79036), or by quantifying the conversion of L-arginine to L-citrulline.

4.2.1. Griess Assay for Nitrite/Nitrate

-

Prepare cell lysates or tissue homogenates as described in section 4.1.1.

-

For the measurement of total nitrate and nitrite, first convert nitrate to nitrite using nitrate reductase. Commercial kits are available for this purpose.[19]

-

Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the samples.[18]

-

Incubate at room temperature for 10-15 minutes to allow for the formation of a colored azo compound.[20]

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite/nitrate concentration based on a standard curve prepared with known concentrations of sodium nitrite.

Assessment of eNOS Uncoupling

eNOS uncoupling can be evaluated by measuring the ratio of eNOS dimers to monomers and by detecting superoxide production.

4.3.1. Western Blot for eNOS Dimer/Monomer Ratio

-

Prepare protein lysates from cells or tissues in a non-reducing lysis buffer on ice.

-

Determine the protein concentration of the lysates.

-

Mix the lysates with a non-reducing Laemmli sample buffer and do not boil the samples.

-

Perform SDS-PAGE on a low-temperature gel (e.g., 4-15% gradient gel) to separate the eNOS dimers (~260 kDa) from monomers (~130 kDa).

-

Transfer the proteins to a PVDF or nitrocellulose membrane.[21]

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for eNOS.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities for the dimer and monomer forms of eNOS to determine the dimer-to-monomer ratio.

4.3.2. Dihydroethidium (DHE) Staining for Superoxide Detection

-

Incubate live cells or tissue sections with DHE (e.g., 5 µM) for 30 minutes at 37°C.

-

DHE is oxidized by superoxide to form 2-hydroxyethidium, which intercalates with DNA and fluoresces red.

-

Wash the cells or tissues to remove excess DHE.

-

Visualize the fluorescence using a fluorescence microscope.

-

Quantify the fluorescence intensity to assess the level of superoxide production.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the central role of this compound in key cellular signaling pathways.

Caption: Role of BH4 in aromatic amino acid hydroxylation and neurotransmitter synthesis.

Caption: The role of BH4 in eNOS coupling and uncoupling.

Conclusion

This compound, in its active form BH4, is a linchpin in a multitude of cellular processes, acting as a critical regulator of neurotransmitter synthesis, vascular homeostasis, and cellular redox balance. A thorough understanding of its biochemistry, metabolism, and the methodologies for its investigation is paramount for advancing research in numerous fields of biology and medicine. The quantitative data and detailed experimental protocols provided in this guide are intended to empower researchers to further elucidate the intricate roles of this compound and to pave the way for the development of novel therapeutic interventions targeting BH4-dependent pathways. The continued exploration of this fascinating molecule holds immense promise for addressing a wide range of human diseases.

References

- 1. Synthesis and recycling of tetrahydrobiopterin in endothelial function and vascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Central Tetrahydrobiopterin Concentration in Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrahydrobiopterin deficiency increases neuronal vulnerability to hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Tetrahydrobiopterin Supplementation Improves Phenylalanine Metabolism in a Murine Model of Severe Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Developmental Susceptibility of Neurons to Transient Tetrahydrobiopterin Insufficiency and Antenatal Hypoxia-Ischemia in Fetal Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Tyrosine hydroxylase binds tetrahydrobiopterin cofactor with negative cooperativity, as shown by kinetic analyses and surface plasmon resonance detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stimulation of retinal dopamine biosynthesis in vivo by exogenous tetrahydrobiopterin: relationship to tyrosine hydroxylase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The role of tetrahydrobiopterin and catecholamines in the developmental regulation of tyrosine hydroxylase level in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. BH4-Mediated Enhancement of Endothelial Nitric Oxide Synthase Activity Reduces Hyperoxia-Induced Endothelial Damage and Preserves Vascular Integrity in the Neonate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Interactions of peroxynitrite, tetrahydrobiopterin, ascorbic acid, and thiols: implications for uncoupling endothelial nitric-oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. rbm.iqvia.com [rbm.iqvia.com]

- 18. Protocol Griess Test [protocols.io]

- 19. resources.rndsystems.com [resources.rndsystems.com]

- 20. content.abcam.com [content.abcam.com]

- 21. origene.com [origene.com]

D-Biopterin vs. L-Biopterin in Enzymatic Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the stereoisomers of biopterin (B10759762), specifically focusing on the differential roles of D-biopterin and L-biopterin in critical enzymatic reactions. The naturally occurring L-erythro-tetrahydrobiopterin (L-BH4) is an essential cofactor for aromatic amino acid hydroxylases and nitric oxide synthases, central to neurotransmitter synthesis and cardiovascular homeostasis. This document delves into the stereospecificity of these enzymes, presenting quantitative kinetic data, detailed experimental protocols for comparative analysis, and a discussion of the biosynthesis and recycling pathways that maintain the active cofactor pool. The information herein is intended to guide researchers in understanding the nuanced roles of biopterin stereoisomers and to provide a practical framework for experimental design in drug development and related fields.

Introduction: The Significance of Biopterin Stereochemistry

Tetrahydrobiopterin (B1682763) (BH4) is a vital cofactor for a select group of enzymes that catalyze critical hydroxylation reactions in mammalian physiology. The most well-characterized of these are the aromatic amino acid hydroxylases—phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH)—and the nitric oxide synthases (NOS). These enzymes are responsible for the synthesis of neurotransmitters such as dopamine, norepinephrine, epinephrine, and serotonin, as well as the production of the signaling molecule nitric oxide (NO)[1][2].

Biopterin possesses two chiral centers at the C6 and C1' positions of its side chain, giving rise to four possible stereoisomers: L-erythro, D-erythro, L-threo, and D-threo. In mammals, the biologically active form is exclusively (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (L-BH4)[3]. This stereochemical specificity is a critical determinant of enzyme-cofactor interactions and, consequently, of the catalytic efficiency of these vital enzymatic pathways. Understanding the differential effects of L-BH4 and its "unnatural" stereoisomers, such as D-erythro-tetrahydrobiopterin (D-BH4), is paramount for elucidating enzyme mechanisms and for the rational design of therapeutic agents that target these pathways.

Enzymatic Reactions and Stereospecificity

The enzymatic reactions dependent on tetrahydrobiopterin exhibit a high degree of stereospecificity for the L-erythro isomer. The "unnatural" isomers are generally poor cofactors and, in some instances, may act as inhibitors.

Aromatic Amino Acid Hydroxylases

The aromatic amino acid hydroxylases (AAAHs) are a family of enzymes that require BH4 for the hydroxylation of their respective amino acid substrates[2].

-

Phenylalanine Hydroxylase (PAH): Catalyzes the conversion of L-phenylalanine to L-tyrosine.

-

Tyrosine Hydroxylase (TH): The rate-limiting enzyme in the biosynthesis of catecholamines, catalyzing the conversion of L-tyrosine to L-DOPA[4].

-

Tryptophan Hydroxylase (TPH): The rate-limiting enzyme in the biosynthesis of serotonin, catalyzing the conversion of L-tryptophan to 5-hydroxytryptophan.

Studies have shown that these enzymes are highly specific for the natural (6R)-L-erythro stereoisomer of BH4. The unnatural (6S) isomer of L-erythro-BH4, for instance, is a significantly poorer cofactor for tyrosine hydroxylase[5].

Nitric Oxide Synthases (NOS)

All three isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS) require L-BH4 as a cofactor to produce nitric oxide from L-arginine[6]. In the absence of sufficient L-BH4, NOS can become "uncoupled," leading to the production of superoxide (B77818) radicals instead of NO, a phenomenon implicated in various cardiovascular diseases[7]. While direct comparative kinetic data with D-BH4 is scarce, the literature consistently points to the essentiality of the L-erythro configuration for maintaining NOS coupling and activity[8].

Quantitative Data on Enzyme Kinetics

The following tables summarize the available quantitative data comparing the kinetic parameters of key enzymes with different stereoisomers of tetrahydrobiopterin.

| Enzyme | Cofactor | K_m_ (µM) | V_max_ (relative %) | Reference(s) |

| Tyrosine Hydroxylase | (6R)-L-erythro-tetrahydrobiopterin | 130-200 | 100 | [5] |

| (6S)-L-erythro-tetrahydrobiopterin | 500 | 100 | [5] |

| Enzyme | Cofactor | K_m_ (for pterin) (µM) | K_m_ (for tryptophan) (µM) | V_max_ (relative %) | Reference(s) |

| Tryptophan Hydroxylase | (6R)-L-erythro-tetrahydrobiopterin | 31.3 | 23.5 | 100 | |

| (6S)-L-erythro-tetrahydrobiopterin | ~30 | ~25 | ~5 | ||

| D-threo-tetrahydrobiopterin | 52.6 | 50.0 | 67 |

Note: Data for tryptophan hydroxylase is derived from a study on rat brain enzyme.

Signaling and Metabolic Pathways

The biosynthesis and recycling of tetrahydrobiopterin are tightly regulated processes crucial for maintaining a sufficient pool of the active L-erythro isomer.

De Novo Biosynthesis of L-erythro-Tetrahydrobiopterin

L-BH4 is synthesized from guanosine (B1672433) triphosphate (GTP) through a three-enzyme pathway[9].

Recycling of Tetrahydrobiopterin

During the hydroxylation of aromatic amino acids, L-BH4 is oxidized to quinonoid dihydrobiopterin (qBH2). Dihydropteridine reductase (DHPR) then reduces qBH2 back to L-BH4, thus completing the cycle[9].

References

- 1. Role of C6 chirality of tetrahydropterin cofactor in catalysis and regulation of tyrosine and phenylalanine hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. High-performance liquid chromatographic methods for the quantification of tetrahydrobiopterin biosynthetic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction between neuronal nitric-oxide synthase and tetrahydrobiopterin revisited: studies on the nature and mechanism of tight pterin binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring the redox reactions between heme and tetrahydrobiopterin in the nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Correction of kinetic and stability defects by tetrahydrobiopterin in phenylketonuria patients with certain phenylalanine hydroxylase mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetrahydrobiopterin and Nitric Oxide Synthase Recouplers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ovid.com [ovid.com]

- 9. Time-dependent inhibition and tetrahydrobiopterin depletion of endothelial nitric-oxide synthase caused by cigarettes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to D-Biopterin Synthesis and Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and metabolic pathways of D-Biopterin, with a focus on its biologically active form, Tetrahydrobiopterin (B1682763) (BH4). The document details the enzymatic reactions, genetic basis, and regulation of the de novo, salvage, and recycling pathways. It further delves into the critical role of BH4 as an enzymatic cofactor, presents quantitative data on enzyme kinetics and metabolite concentrations, and provides detailed experimental protocols for key assays in the field.

Introduction to Tetrahydrobiopterin (BH4)

(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) is an essential cofactor for several aromatic amino acid hydroxylases and nitric oxide synthases (NOS). Its biosynthesis and regeneration are critical for numerous physiological processes, including the synthesis of neurotransmitters such as dopamine (B1211576) and serotonin, the regulation of vascular tone, and immune responses. Dysregulation of BH4 metabolism is implicated in a range of pathologies, including phenylketonuria (PKU), cardiovascular diseases, and neurological disorders.

Metabolic Pathways of Tetrahydrobiopterin

The cellular pool of BH4 is maintained through three interconnected pathways: the de novo synthesis pathway, the salvage pathway, and the recycling pathway.

De Novo Synthesis Pathway

The de novo synthesis of BH4 from guanosine (B1672433) triphosphate (GTP) is a three-step enzymatic process.

-

GTP Cyclohydrolase I (GCH1): This is the rate-limiting enzyme in the pathway and catalyzes the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate (H2-NTP).[1][2]

-

6-Pyruvoyltetrahydropterin Synthase (PTPS): PTPS converts H2-NTP to 6-pyruvoyltetrahydropterin (PPH4).[3][4]

-

Sepiapterin (B94604) Reductase (SPR): SPR catalyzes the two-step, NADPH-dependent reduction of PPH4 to BH4.[5][6]

Figure 1: De Novo Synthesis Pathway of Tetrahydrobiopterin.

Salvage Pathway

The salvage pathway provides an alternative route for BH4 synthesis, particularly in tissues with low de novo synthesis capacity. This pathway utilizes sepiapterin, which can be formed from an intermediate of the de novo pathway.

-

Sepiapterin Reductase (SPR): SPR reduces sepiapterin to 7,8-dihydrobiopterin (BH2).[7][8]

-

Dihydrofolate Reductase (DHFR): DHFR then reduces BH2 to BH4.[9][10][11]

Figure 2: Salvage Pathway of Tetrahydrobiopterin Synthesis.

Recycling Pathway

During its function as a cofactor, BH4 is oxidized to quinonoid dihydrobiopterin (qBH2). The recycling pathway rapidly regenerates BH4 from qBH2.

-

Dihydropteridine Reductase (DHPR): DHPR catalyzes the NADH-dependent reduction of qBH2 back to BH4.[1][12]

References

- 1. academicworks.cuny.edu [academicworks.cuny.edu]

- 2. Human endothelial dihydrofolate reductase low activity limits vascular tetrahydrobiopterin recycling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hyperphenylalaninemia due to dihydropteridine reductase deficiency: diagnosis by enzyme assays on dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-Pyruvoyltetrahydropterin synthase - Wikipedia [en.wikipedia.org]

- 5. Tetrahydrobiopterin Supplementation: Elevation of Tissue Biopterin Levels Accompanied by a Relative Increase in Dihydrobiopterin in the Blood and the Role of Probenecid-Sensitive Uptake in Scavenging Dihydrobiopterin in the Liver and Kidney of Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SPR sepiapterin reductase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. Sepiapterin Reductase Mediates Chemical Redox Cycling in Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Endothelial human dihydrofolate reductase low activity limits vascular tetrahydrobiopterin recycling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Critical Role for Tetrahydrobiopterin Recycling by Dihydrofolate Reductase in Regulation of Endothelial Nitric-oxide Synthase Coupling: RELATIVE IMPORTANCE OF THE DE NOVO BIOPTERIN SYNTHESIS VERSUS SALVAGE PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 12. Isolation and characterization of dihydropteridine reductase from human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of Pteridine Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pteridines are a class of nitrogen-containing heterocyclic aromatic compounds composed of a fused pyrimidine (B1678525) and pyrazine (B50134) ring system. Their history is deeply rooted in the study of natural pigments, with their name derived from the Greek word pteron, meaning wing, as they were first isolated from the pigments in butterfly wings. Initially recognized for their role in coloration, the biological significance of pteridine (B1203161) derivatives is now understood to be far more profound. They are vital to life, serving as essential enzymatic cofactors in a multitude of metabolic pathways, including the synthesis of amino acids and neurotransmitters. Key examples include folic acid (Vitamin B9) and tetrahydrobiopterin (B1682763) (BH4), which are indispensable for a wide range of physiological processes. This guide provides a comprehensive overview of the discovery, history, and core technical aspects of pteridine compounds, from their initial observation to their synthesis and biological function.

Historical Discovery and Key Milestones

The journey of understanding pteridines has been marked by several pivotal discoveries, spanning from the late 19th century to the mid-20th century. The timeline below highlights the key events and scientists who were instrumental in unraveling the structure and function of these fascinating compounds.

Caption: A timeline of the key discoveries in pteridine chemistry.

The story of pteridines begins in 1889 with Sir Frederick Gowland Hopkins, who isolated yellow pigments from the wings of the common brimstone butterfly (Gonepteryx rhamni)[1]. He named these compounds "pterins," derived from the Greek word for wing. For many years, the exact chemical nature of these pigments remained a mystery. In the 1920s and 1930s, German chemists Heinrich Otto Wieland and Clemens Schöpf made significant progress in isolating and characterizing these compounds. Wieland's group, in a remarkable effort, collected hundreds of thousands of butterflies to extract a sufficient quantity of the white pigment, which they named leucopterin[2]. The yellow pigment was named xanthopterin.

The true breakthrough in understanding the structure of these compounds came in 1940 when Robert Purrmann, a student of Wieland's, successfully elucidated the structures of xanthopterin, isoxanthopterin, and leucopterin[3]. It was Wieland who, in 1941, proposed the name "pteridine" for the fundamental pyrazino[2,3-d]pyrimidine ring system that forms the core of these molecules[4]. The 1940s saw a surge in research on pteridine synthesis, largely driven by the quest for antifolate agents for cancer therapy, leading to the development of important drugs like methotrexate (B535133).

Physicochemical Properties of Common Pterins

Pterins are characterized by their distinct physicochemical properties, including their coloration, fluorescence, and solubility. These properties are a direct result of their extended conjugated ring system. The table below summarizes some of the key properties of several well-known pterin (B48896) compounds.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Solubility in Water | UV-Vis λmax (nm) | Fluorescence Emission λmax (nm) |

| Pterin | C₆H₅N₅O | 163.14 | Yellowish solid | >300 | 0.175 mg/mL[5] | ~350 | ~450[6] |

| Xanthopterin | C₆H₅N₅O₂ | 179.14 | Yellow pigment | >360 | Sparingly soluble | 233, 280, 386[7] | 456[7] |

| Leucopterin | C₆H₅N₅O₃ | 195.13 | White pigment | >400 | Very sparingly soluble | ~330 | Violet-blue[8] |

| Isoxanthopterin | C₆H₅N₅O₂ | 179.14 | Colorless solid | >360 | Sparingly soluble | ~340 | Violet[8] |

| Biopterin | C₉H₁₁N₅O₃ | 237.22 | Colorless solid | Decomposes | Soluble | ~350 | ~440 |

| Neopterin | C₉H₁₁N₅O₄ | 253.21 | Yellowish solid | Decomposes | Soluble | ~350 | ~440 |

| Pterin-6-carboxylic acid | C₇H₅N₅O₃ | 207.15 | Solid | 360[9] | Sparingly soluble | ~360 | ~450 |

Experimental Protocols

The isolation of pterins from natural sources and their chemical synthesis are fundamental to their study. The following sections provide detailed methodologies for these processes.

Isolation of Pterins from Butterfly Wings

This protocol provides a general method for the extraction and purification of pterins from butterfly wings, a classic experiment in natural product chemistry[10][11].

Caption: A workflow for the isolation of pterins from butterfly wings.

Materials:

-

Butterfly wings (e.g., from Cabbage White butterflies, Pieris brassicae, for leucopterin)

-

0.1 M Ammonium hydroxide (B78521) (NH₄OH)

-

Glacial acetic acid

-

Distilled water

-

Filter paper

-

Centrifuge and centrifuge tubes

-

Beakers and flasks

Procedure:

-

Sample Preparation: Carefully detach the wings from the butterflies and collect a sufficient quantity (several grams for a good yield).

-

Extraction: Immerse the wings in a beaker containing 0.1 M NH₄OH. Gently stir the mixture for several hours to extract the pterin pigments. The solution will take on the color of the extracted pigments.

-

Filtration: Filter the mixture through filter paper to remove the wing debris. The filtrate contains the dissolved pterins.

-

Precipitation: Slowly add glacial acetic acid to the filtrate with constant stirring until the solution is acidic. The pterins, being less soluble in acidic conditions, will precipitate out of the solution.

-

Collection and Washing: Collect the precipitate by centrifugation. Discard the supernatant and wash the pellet with distilled water to remove any remaining salts. Repeat the centrifugation and washing steps several times.

-

Drying and Purification: Dry the crude pterin precipitate. For further purification, recrystallization from a suitable solvent or column chromatography can be employed.

Chemical Synthesis of Pteridines

Numerous methods have been developed for the synthesis of the pteridine ring system. The Gabriel-Isay condensation and Purrmann's synthesis of leucopterin are two historically significant and illustrative examples.

This method, developed by Robert Purrmann in 1940, was crucial in confirming the structure of leucopterin[12][13].

Reactants:

-

2,4,5-Triamino-6-hydroxypyrimidine sulfate (B86663)

-

Oxalic acid dihydrate

Procedure:

-

Reaction Setup: Grind 9.5 g (0.05 mol) of 2,4,5-triamino-6-hydroxypyrimidine sulfate with 22 g (0.2 mol) of oxalic acid dihydrate and place the mixture in a round-bottomed flask.

-

Heating: Heat the mixture to 140°C. A condensate will begin to appear at around 90°C. Reduce the pressure to approximately 100 mbar and continue heating until the reaction is complete, yielding a yellow-brown product.

-

Purification:

-

Dissolve the crude product in a mixture of 70 mL of water and 2 mL of 2 M NaOH.

-

Treat the solution with activated carbon and filter.

-

Pour the filtrate into 50 mL of hot 2 M HCl. Leucopterin will precipitate as a fine powder over several hours.

-

Collect the precipitate by vacuum filtration.

-

For further purification, the precipitate can be redissolved in 1 M NaOH, filtered, and reprecipitated with 1.5 M HCl, followed by drying.

-

This is a general and widely used method for synthesizing pteridines by condensing a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound[14].

Caption: A general workflow for the Gabriel-Isay synthesis of pteridines.

General Procedure (for the synthesis of 6,7-dimethylpterin):

Reactants:

-

4,5-Diaminopyrimidine

-

Diacetyl (2,3-butanedione)

Procedure:

-

Dissolution: Dissolve 4,5-diaminopyrimidine in warm ethanol in a round-bottomed flask.

-

Addition of Dicarbonyl: Add an equimolar amount of diacetyl to the solution.

-

Reaction: Reflux the mixture for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography.

-

Isolation: Upon cooling, the 6,7-dimethylpterin product will precipitate from the solution.

-

Purification: Collect the solid by filtration, wash with cold ethanol, and dry. The product can be further purified by recrystallization.

Biological Role and Signaling Pathways

Pteridine derivatives are crucial as cofactors for a variety of enzymes. One of the most important is tetrahydrobiopterin (BH4), an essential cofactor for aromatic amino acid hydroxylases and nitric oxide synthases.

Tetrahydrobiopterin (BH4) Biosynthesis Pathway

The de novo biosynthesis of BH4 from guanosine (B1672433) triphosphate (GTP) involves a three-step enzymatic pathway.

Caption: The de novo biosynthesis pathway of tetrahydrobiopterin (BH4).

-

GTP Cyclohydrolase I (GCH1): This enzyme catalyzes the conversion of GTP to 7,8-dihydroneopterin triphosphate. This is the rate-limiting step in the pathway.

-

6-Pyruvoyltetrahydropterin Synthase (PTPS): This enzyme converts 7,8-dihydroneopterin triphosphate to 6-pyruvoyltetrahydropterin.

-

Sepiapterin Reductase (SPR): This enzyme catalyzes the final two reduction steps to produce tetrahydrobiopterin (BH4).

Pteridine Derivatives in Drug Development

The vital role of pteridine-dependent enzymes in cellular metabolism has made them attractive targets for drug development. The most prominent examples are the dihydrofolate reductase (DHFR) inhibitors.

Dihydrofolate Reductase (DHFR) Inhibitors

DHFR is a key enzyme in folate metabolism, responsible for regenerating tetrahydrofolate, which is essential for the synthesis of nucleotides and some amino acids. Inhibiting DHFR disrupts DNA synthesis and cell proliferation, making it an effective strategy for cancer chemotherapy and for treating certain infectious diseases. Methotrexate is a classic example of a pteridine-based DHFR inhibitor.

The following table presents the inhibitory activity (IC₅₀ values) of methotrexate and other pteridine derivatives against DHFR from various sources.

| Compound | Target Enzyme | IC₅₀ (µM) |

| Methotrexate | Human DHFR | 0.003 - 0.012 |

| Methotrexate | Toxoplasma gondii DHFR | 0.014 - 0.022 |

| Pyrimethamine | Human DHFR | 1 - 5 |

| Pyrimethamine | Toxoplasma gondii DHFR | 0.0005 - 0.002 |

| Triamterene | Human DHFR | 0.2 - 1.0 |

| Pralatrexate | Human DHFR | 0.001 - 0.005 |

Note: IC₅₀ values can vary depending on the assay conditions.

Conclusion

From their humble beginnings as colorful pigments in butterfly wings, pteridine compounds have emerged as a fundamentally important class of molecules in biology and medicine. The pioneering work of early chemists laid the foundation for our current understanding of their diverse roles, from enzymatic cofactors essential for life to targets for life-saving drugs. The ongoing research into the synthesis and biological activity of novel pteridine derivatives continues to open new avenues for therapeutic intervention in a wide range of diseases, underscoring the enduring legacy of this remarkable family of compounds.

References

- 1. Pterin-6-Carboxylic Acid | C7H5N5O3 | CID 135403803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fda.gov [fda.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, characterization and biological activity of methotrexate-derived salts in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: Showing metabocard for Pterin (HMDB0000802) [hmdb.ca]

- 6. Determination of Urinary Pterins by Capillary Electrophoresis Coupled with LED-Induced Fluorescence Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of Pteridines in Insects: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Colors and pterin pigmentation of pierid butterfly wings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Pterin pigment granules are responsible for both broadband light scattering and wavelength selective absorption in the wing scales of pierid butterflies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. journals.iucr.org [journals.iucr.org]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. methotrexate | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

D-Biopterin: A Potential Biomarker in Disease - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Biopterin, in its reduced form Tetrahydrobiopterin (B1682763) (BH4), is a critical endogenous cofactor for several key enzymatic reactions essential for human health.[1] It plays a pivotal role in the synthesis of monoamine neurotransmitters such as dopamine (B1211576) and serotonin, the production of nitric oxide (NO), and the hydroxylation of aromatic amino acids.[1][2] Consequently, dysregulation of this compound metabolism has been implicated in the pathophysiology of a wide range of disorders, including neurological, cardiovascular, and inflammatory diseases. This technical guide provides an in-depth overview of this compound's role as a potential biomarker, detailing its metabolic pathways, associated pathologies, and the experimental methodologies used for its investigation.

This compound Metabolism and Function

This compound is synthesized de novo from guanosine (B1672433) triphosphate (GTP) through a series of enzymatic steps involving GTP cyclohydrolase I (GTPCH), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin (B94604) reductase (SR).[3] Additionally, a salvage pathway can produce BH4 from sepiapterin. The regeneration of BH4 after its oxidation to dihydrobiopterin (BH2) is crucial and is primarily carried out by dihydropteridine reductase (DHPR).

As a cofactor, BH4 is indispensable for the function of:

-

Aromatic Amino Acid Hydroxylases: Phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH), which are the rate-limiting enzymes in the synthesis of tyrosine, dopamine, and serotonin, respectively.[1][2]

-

Nitric Oxide Synthases (NOS): All three isoforms of NOS (endothelial, neuronal, and inducible) require BH4 to produce nitric oxide, a key signaling molecule in vasodilation, neurotransmission, and the immune response.[1][4]

-

Alkylglycerol Monooxygenase (AGMO): Involved in the metabolism of ether lipids.

This compound as a Biomarker in Neurological Disorders

Alterations in this compound levels, particularly in the cerebrospinal fluid (CSF), have been associated with a variety of neurological conditions. Deficiencies in the enzymes involved in BH4 synthesis or regeneration lead to severe neurometabolic disorders.

Quantitative Data: this compound and its Metabolites in Neurological Disorders

| Disease/Condition | Analyte | Matrix | Patient Group (n) | Control Group (n) | Patient Levels (mean ± SD or range) | Control Levels (mean ± SD or range) | Reference |

| Autistic Children (< 7 years) | R-BH4 | CSF | - | 10 | 41.5% of control | 100% | [5] |

| Autistic Children | NH2 | CSF | 20 | 10 | 66.1% of control | 100% | [5] |

| Parkinson's Disease | Neopterin (B1670844) | CSF | 18 | 10 (older) | Lower than control | - | [6] |

| Parkinson's Disease | Biopterin (B10759762) | CSF | 18 | 10 (older) | Lower than control | - | [6] |

| Inflammatory Neurological Diseases (exacerbation) | Total Neopterin | CSF | - | - | Markedly elevated | Normal | |

| Children with Neurological Disorders (Low BH4 group) | BH4 | CSF | 14 | - | ≤ 31 nM/L | - | [7][8] |

| Children with Neurological Disorders (High BH4 group) | BH4 | CSF | 6 | - | ≥ 35 nM/L | - | [7][8] |

Note: "R-BH4" refers to 6R-5,6,7,8-tetrahydrobiopterin; "NH2" refers to 7,8-dihydroneopterin. Direct comparison of absolute values is challenging due to variations in analytical methods and reporting units across studies.

This compound as a Biomarker in Cardiovascular Disease

In the cardiovascular system, BH4 is a critical regulator of endothelial nitric oxide synthase (eNOS) function. A deficiency of BH4 leads to "eNOS uncoupling," where the enzyme produces superoxide (B77818) anions instead of nitric oxide, contributing to endothelial dysfunction and the pathogenesis of cardiovascular diseases.

Quantitative Data: this compound and its Metabolites in Cardiovascular Disease

| Disease/Condition | Analyte | Matrix | Patient Group (n) | Control Group (n) | Patient Levels (mean ± SD or range) | Control Levels (mean ± SD or range) | Reference |

| Coronary Artery Disease | BH4 | Heart Tissue | 19 | 19 | Significantly lower (p=0.0006) | - | [9][10] |

| Coronary Artery Disease | BH4/BH2 Ratio | Heart Tissue | 19 | 19 | Trend towards decrease (p=0.09) | - | [9][10] |

| Coronary Artery Disease | Total Biopterins | Plasma | - | - | Inverse association with vascular biopterins | - | [11] |

| Insulin Resistance | BH4/BH2 Ratio | Plasma | - | - | Lower than controls | - | [12] |

| Insulin Resistance | BH4:Total Biopterin Ratio | Plasma | - | - | Lower than controls | - | [12] |

Signaling Pathways Involving this compound

Dopamine and Serotonin Biosynthesis Pathway

Dopamine and Serotonin Biosynthesis Pathway.

Endothelial Nitric Oxide Synthase (eNOS) Coupling and Uncoupling

eNOS Coupling and Uncoupling.

Experimental Protocols

Measurement of Pterins in Biological Fluids by HPLC

This protocol outlines the analysis of biopterin and neopterin in urine or CSF using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

1. Sample Preparation:

- Collect urine or CSF samples and protect them from light.

- Centrifuge the sample to remove any particulate matter.

- For the analysis of total biopterins and neopterins, an oxidation step is required to convert the reduced forms (BH4, BH2) to their fluorescent oxidized forms (biopterin and neopterin).

- Acidic Oxidation (for total biopterin and neopterin): To 100 µL of sample, add 10 µL of 1 M HCl and 10 µL of 0.02 M iodine solution. Incubate in the dark for 1 hour at room temperature. Stop the reaction by adding 10 µL of 0.04 M ascorbic acid.

- Alkaline Oxidation (for dihydrobiopterin): To 100 µL of sample, add 10 µL of 1 M NaOH and 10 µL of 0.02 M iodine solution. Incubate in the dark for 1 hour. Stop the reaction by adding 10 µL of 0.04 M ascorbic acid and then neutralize with 10 µL of 1 M HCl.

- Filter the oxidized sample through a 0.22 µm filter before injection into the HPLC system.

2. HPLC Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3 µm).

- Mobile Phase: A common mobile phase is a phosphate (B84403) buffer (e.g., 15 mM potassium phosphate, pH 6.4) with a small percentage of methanol (B129727) (e.g., 3-5%).

- Flow Rate: 1.0 mL/min.

- Detection: Fluorescence detector with excitation at 350 nm and emission at 450 nm.

3. Data Analysis:

- Quantify the concentrations of neopterin and biopterin by comparing the peak areas of the samples to those of known standards.

- The concentration of BH4 can be calculated by subtracting the biopterin concentration obtained after alkaline oxidation from the total biopterin concentration obtained after acidic oxidation.

// Nodes

Sample [label="Biological Sample\n(Urine/CSF)", fillcolor="#F1F3F4", fontcolor="#202124"];

Oxidation [label="Differential Oxidation\n(Acidic/Alkaline)", shape= Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];

HPLC [label="HPLC Separation\n(C18 Column)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Detection [label="Fluorescence Detection\n(Ex: 350nm, Em: 450nm)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Quantification [label="Quantification\n(Comparison to Standards)", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges

Sample -> Oxidation;

Oxidation -> HPLC;

HPLC -> Detection;

Detection -> Quantification;

}

HPLC Analysis Workflow for Pterins.

BH4 Loading Test

The BH4 loading test is a diagnostic procedure to differentiate between BH4 deficiencies and other causes of hyperphenylalaninemia, and to identify patients who may respond to BH4 therapy.

1. Patient Preparation:

- The patient should be on a stable diet. For patients on a phenylalanine-restricted diet, the intake may be liberalized before the test.

- Obtain a baseline blood sample to measure the phenylalanine level.

2. BH4 Administration:

- Administer a single oral dose of sapropterin (B162354) dihydrochloride (B599025) (a synthetic form of BH4) at 20 mg/kg body weight.

3. Post-Dose Blood Sampling:

- Collect blood samples at specific time points after BH4 administration. A common protocol includes samples at 4, 8, 16, and 24 hours post-dose. Some protocols extend to 48 hours with a second dose at 24 hours.[13][14]

4. Interpretation of Results:

- A significant reduction in blood phenylalanine levels (typically a decrease of ≥30%) at any time point after BH4 administration is considered a positive response.[13]

- The timing and magnitude of the response can help differentiate between different types of BH4 deficiencies and predict responsiveness to long-term BH4 therapy.

// Nodes

Baseline [label="Baseline Blood Sample\n(Measure Phenylalanine)", fillcolor="#F1F3F4", fontcolor="#202124"];

Administer_BH4 [label="Administer Oral BH4\n(20 mg/kg)", fillcolor="#FBBC05", fontcolor="#202124"];

Sampling [label="Collect Blood Samples\n(e.g., 4, 8, 16, 24 hours)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Analysis [label="Measure Phenylalanine\nLevels", fillcolor="#34A853", fontcolor="#FFFFFF"];

Interpretation [label="Interpret Results\n(≥30% decrease = positive)", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges

Baseline -> Administer_BH4;

Administer_BH4 -> Sampling;

Sampling -> Analysis;

Analysis -> Interpretation;

}

BH4 Loading Test Workflow.

Enzyme Activity Assays

1. GTP Cyclohydrolase I (GTPCH) Activity Assay:

- Principle: Measures the conversion of GTP to dihydroneopterin triphosphate, which is then oxidized to the fluorescent neopterin.

- Procedure:

- Prepare a cell or tissue lysate.

- Incubate the lysate with GTP in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.8) at 37°C.

- Stop the reaction and oxidize the product to neopterin using an acidic iodine solution.

- Remove excess iodine with ascorbic acid.

- Deproteinize the sample.

- Analyze the neopterin formed by HPLC with fluorescence detection.[15][16][17][18][19]

2. Dihydropteridine Reductase (DHPR) Activity Assay:

- Principle: Measures the NADH-dependent reduction of quinonoid dihydrobiopterin. The rate of NADH oxidation is monitored spectrophotometrically.

- Procedure:

- Prepare a hemolysate from a dried blood spot or whole blood.

- The assay mixture contains buffer, NADH, and a substrate generating quinonoid dihydrobiopterin in situ (e.g., BH4 and dye).

- Initiate the reaction by adding the hemolysate.

- Monitor the decrease in absorbance at 340 nm due to NADH oxidation.[20][21][22][23][24][25]

3. Sepiapterin Reductase (SR) Activity Assay:

- Principle: Measures the NADPH-dependent reduction of sepiapterin. The rate of NADPH oxidation is monitored spectrophotometrically.

- Procedure:

- Prepare a cell or tissue lysate.

- The assay mixture contains buffer (e.g., potassium phosphate buffer, pH 6.4), NADPH, and sepiapterin.

- Initiate the reaction by adding the lysate.

- Monitor the decrease in absorbance at 340 nm due to NADPH oxidation.

Conclusion

This compound and its related metabolites are emerging as valuable biomarkers in a range of diseases, particularly in the fields of neurology and cardiology. The measurement of these compounds in biological fluids, combined with functional tests like the BH4 loading test and specific enzyme activity assays, can provide crucial diagnostic and prognostic information. The methodologies outlined in this guide offer a framework for researchers and clinicians to investigate the role of this compound in disease pathogenesis and to explore its potential as a therapeutic target. Further standardization of analytical methods and clinical protocols will be essential to fully realize the clinical utility of this compound as a biomarker.

References

- 1. BH4 Deficiency (Tetrahydrobiopterin Deficiency) Workup: Laboratory Studies, Imaging Studies [emedicine.medscape.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Decrease in 6R-5,6,7,8-tetrahydrobiopterin content in cerebrospinal fluid of autistic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cerebrospinal fluid biomarkers in various pediatric neurologic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Central Tetrahydrobiopterin Concentration in Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

- 9. organscigroup.com [organscigroup.com]

- 10. organscigroup.com [organscigroup.com]

- 11. researchgate.net [researchgate.net]

- 12. ahajournals.org [ahajournals.org]

- 13. qbpatologica.wordpress.com [qbpatologica.wordpress.com]

- 14. The neonatal tetrahydrobiopterin loading test in phenylketonuria: what is the predictive value? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Sensitive Assay for the Enzymatic Activity of GTP Cyclohydrolase I | Springer Nature Experiments [experiments.springernature.com]

- 16. GTP Cyclohydrolase I Expression, Protein, and Activity Determine Intracellular Tetrahydrobiopterin Levels, Independent of GTP Cyclohydrolase Feedback Regulatory Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. GTP Cyclohydrolase I: Purification, Characterization, and Effects of Inhibition on Nitric Oxide Synthase in Nocardia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A sensitive assay for the enzymatic activity of GTP cyclohydrolase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. GTP cyclohydrolase I expression and enzymatic activity are present in caveolae of endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Dihydropteridine reductase activity in eluates from dried blood spots: automation of an assay for a national screening service - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. publications.aap.org [publications.aap.org]

- 22. ahajournals.org [ahajournals.org]

- 23. [Measurement of dihydropteridine reductase activity in dried blood eluates: physiological and pathological implications] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. DHPR activity decrease in dried blood spots stored at 4 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Dihydropteridine reductase activity in dried blood spots: effects of aging and senile dementia of the Alzheimer type - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence and Significance of D-Biopterin in Biological Systems: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and physiological roles of D-Biopterin, with a primary focus on its biologically active form, L-erythro-5,6,7,8-tetrahydrobiopterin (BH4). As an indispensable cofactor for several critical enzyme systems, BH4 is pivotal in the synthesis of monoamine neurotransmitters and nitric oxide, and in lipid metabolism. Deficiencies or imbalances in biopterin (B10759762) levels are implicated in a range of pathologies, from metabolic disorders to neurodegenerative diseases. This document details the distribution of biopterins in various organisms and tissues, presents quantitative data in a structured format, outlines key experimental protocols for their analysis, and illustrates the core biochemical pathways using detailed diagrams.

Introduction: Defining Biopterins

Biopterins are a class of pterin (B48896) derivatives that function as essential enzyme cofactors in numerous biological species, including animals and some fungi and bacteria.[1] While the term "this compound" is specified, it is crucial to clarify that the naturally occurring and biologically active isomer is 6R-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) .[2] The fully oxidized form is known as biopterin, while an intermediate oxidized form is 7,8-dihydrobiopterin (BH2).[1][3][4] Only the fully reduced form, BH4, functions as an active cofactor.[5]

BH4 is a critical determinant for the function of aromatic amino acid hydroxylases, nitric oxide synthases (NOS), and alkylglycerol monooxygenase.[6][7] Its involvement in the production of neurotransmitters like dopamine (B1211576) and serotonin (B10506), and the vasodilator nitric oxide, places it at the center of numerous physiological processes.[8][9] Consequently, disorders in biopterin synthesis or metabolism can lead to severe neurological and vascular diseases.[1][9]

Natural Occurrence and Distribution

Tetrahydrobiopterin (B1682763) is considered to be present in nearly every cell and tissue of higher organisms.[9][10] Its distribution has been documented in various human body fluids and tissues, including the brain, liver, cerebrospinal fluid (CSF), serum, milk, and urine.[3][11] The highest concentrations are typically found in tissues with high monoamine neurotransmitter turnover, such as the brain, and in cells involved in immune responses.[12] Bacteria, such as certain species in the gut microbiota, have also been identified as potential producers of BH4.[5][13]

Biochemical Pathways and Physiological Roles

BH4's primary function is to act as a recyclable electron donor in hydroxylation reactions.

Cofactor for Aromatic Amino Acid Hydroxylases

BH4 is the essential cofactor for the hydroxylases that catalyze the rate-limiting steps in the synthesis of several key neurotransmitters.[6][13]

-

Phenylalanine Hydroxylase (PAH): Converts phenylalanine to tyrosine. BH4 deficiency is a primary cause of hyperphenylalaninemia, including the metabolic disorder phenylketonuria (PKU).[1][9]

-

Tyrosine Hydroxylase (TH): Converts tyrosine to L-DOPA, the precursor to dopamine, which is further converted to norepinephrine (B1679862) and epinephrine.[6][9]

-

Tryptophan Hydroxylase (TPH): Converts tryptophan to 5-hydroxytryptophan, the precursor to serotonin and melatonin.[6][14]

The central role of BH4 in monoamine synthesis is a key reason why its dysregulation is linked to mood disorders and neurodegenerative conditions like Parkinson's disease.[1][15]

Cofactor for Nitric Oxide Synthase (NOS)

BH4 is also an essential cofactor for all three isoforms of nitric oxide synthase (eNOS, nNOS, iNOS), which catalyze the production of nitric oxide (NO) from L-arginine.[7] NO is a critical signaling molecule in vasodilation, neurotransmission, and the immune response. When BH4 levels are insufficient, NOS becomes "uncoupled," leading to the production of superoxide (B77818) radicals instead of NO, contributing to oxidative stress and endothelial dysfunction.[6][16]

Biosynthesis and Recycling Pathways

The intracellular concentration of BH4 is tightly regulated by a combination of de novo synthesis, salvage, and recycling pathways.[16]

-

De Novo Synthesis: This pathway synthesizes BH4 from guanosine (B1672433) triphosphate (GTP) through three enzymatic steps catalyzed by GTP cyclohydrolase I (GTPCH), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin (B94604) reductase (SR).[9][10] GTPCH is the rate-limiting enzyme and is subject to feedback inhibition by BH4.[9][16]

-

Salvage Pathway: This pathway can synthesize BH4 from sepiapterin, which is reduced to 7,8-dihydrobiopterin (BH2) and then to BH4 by dihydrofolate reductase (DHFR).[1][10]

-

Recycling Pathway: During hydroxylation reactions, BH4 is oxidized to a quinonoid dihydrobiopterin (qBH2) intermediate. This unstable form is then rapidly reduced back to BH4 by the enzyme dihydropteridine reductase (DHPR), allowing the cofactor to be regenerated for subsequent reactions.[16]

Quantitative Data on Biopterin Occurrence

The concentration of biopterin derivatives varies significantly across different tissues and physiological states. The table below summarizes representative quantitative data from the literature.

| Sample Type | Organism | Analyte(s) | Mean Concentration | Reference(s) |

| Serum | Human (Adult) | Biopterin | 1.64 µg/L | [17] |

| Serum | Human (Adult) | Neopterin (B1670844) | 5.52 µg/L | [17] |

| Plasma | Human | Total Biopterins | 5.05 ± 1.14 ng/mL | [18] |

| Plasma | Human | BH4 | 3.51 ± 0.94 ng/mL | [18] |

| Plasma | Human | BH2 | 1.54 ± 0.48 ng/mL | [18] |

| Cerebrospinal Fluid (CSF) | Human | BH4 | ~10-40 nM (age-dependent) | [19] |

| Cerebrospinal Fluid (CSF) | Human | BH2 | ~8-10 nM (age-dependent) | [19] |

| Endothelial Cells | Rat | BH4 | 308.0 ± 40.5 pmol/mg protein | [20] |

Note: Concentrations can be influenced by age, gender, and health status. Analytical methods and sample handling procedures can also significantly impact measured values.[18][19]

Experimental Protocols for Biopterin Analysis

The accurate quantification of biopterins, particularly the labile BH4, is challenging due to its rapid oxidation. Proper sample handling and validated analytical methods are critical.

General Experimental Workflow

The analysis of biopterins from biological samples typically follows a multi-step process designed to ensure the stability of the reduced forms and achieve accurate quantification.

Protocol 1: High-Performance Liquid Chromatography (HPLC) with Electrochemical or Fluorometric Detection

This method is widely used for the direct or indirect measurement of biopterin species.

-

1. Sample Collection and Stabilization: Collect blood into tubes containing an antioxidant such as 0.1% (w/v) dithiothreitol (B142953) (DTE) to prevent oxidation of BH4.[21][22] For tissue samples, homogenize immediately in a buffer containing DTE and EDTA at low temperatures.[20]

-

2. Protein Precipitation: Deproteinize the sample by adding an acid, such as trichloroacetic acid or perchloric acid. Centrifuge to pellet the precipitated protein.

-

3. (Optional) Differential Oxidation for Indirect Measurement: To measure total biopterin, the sample is treated with iodine in an acidic solution to oxidize both BH4 and BH2 to biopterin. To measure BH4 alone (indirectly), oxidation is performed in an alkaline solution, which primarily oxidizes BH4 but not BH2. The difference between the two can be used to estimate BH2 levels.[23]

-

4. Chromatographic Separation: Inject the supernatant onto a reversed-phase or ion-exchange HPLC column to separate biopterin, BH2, and other related compounds.

-

5. Detection:

-

Electrochemical Detection (ECD): For direct measurement, ECD is highly sensitive for the electroactive BH4 and BH2 species. Different potentials can be applied for selective detection.[23][24]

-